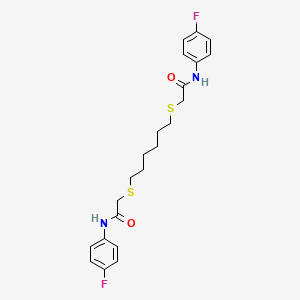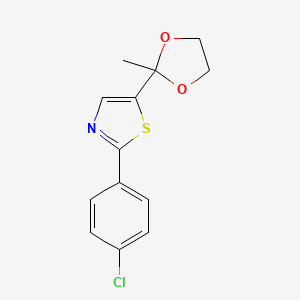
2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole (hereafter referred to as 2-CPDT) is a synthetic compound belonging to the family of thiazoles. It is used in a variety of applications, including as a pharmaceutical intermediate and as a reagent in organic synthesis. Its unique structure and reactivity make it an attractive choice for a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research in the field of chemistry has demonstrated the synthesis and structural characterization of various thiazole derivatives, highlighting their potential in diverse scientific applications. One study focused on synthesizing isostructural thiazoles with different phenyl substitutions, providing insights into their crystalline structures through single crystal diffraction. These compounds, including derivatives similar to the specified 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole, exhibit planar molecular structures with perpendicular orientation of certain phenyl groups, suggesting applications in materials science due to their structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Theoretical and Computational Studies
Thiazole derivatives have been the subject of theoretical and computational studies to understand their chemical behavior and potential applications. For instance, intramolecular hydrogen bonding in thiazole derivatives has been explored using all-electron calculations, revealing insights into their stability and reactivity. Such studies contribute to the fundamental understanding of thiazole chemistry, paving the way for their application in designing more efficient molecules for various scientific purposes (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including those structurally related to 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole, have been investigated for their corrosion inhibition properties on metal surfaces. Density functional theory (DFT) calculations and molecular dynamics simulations have been employed to predict the inhibition performances of such compounds, demonstrating their potential in protecting metals against corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Molecular Structure and Electronic Properties
The molecular structure and electronic properties of thiazole derivatives have been extensively studied using spectroscopic techniques and density functional theory (DFT) calculations. These investigations provide valuable insights into the electronic behavior of thiazoles, which can be leveraged in developing novel materials and pharmaceuticals. Understanding the molecular orbitals, electrostatic potentials, and reactivity indices of these compounds facilitates their application in various fields, including drug design and material science (Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, & Viji, 2022).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-13(16-6-7-17-13)11-8-15-12(18-11)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEAWHJAVWYZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)
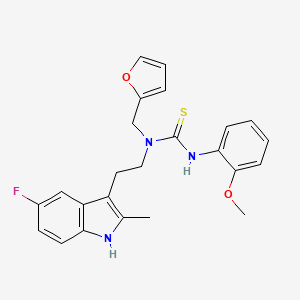

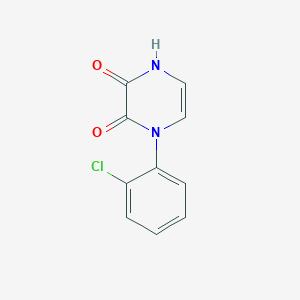
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2871282.png)
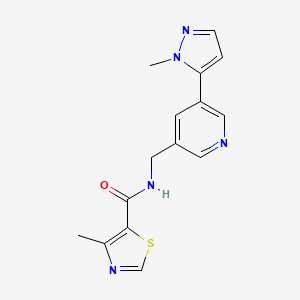
![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)
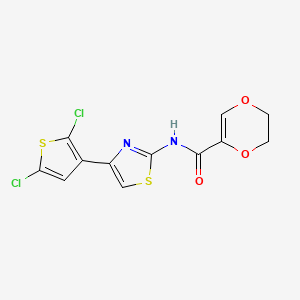

![5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2871290.png)

